molecular formula CH3ClNaO3S+ B227728 Sodium Chloromethanesulfonate CAS No. 10352-63-3

Sodium Chloromethanesulfonate

Cat. No.: B227728
CAS No.: 10352-63-3
M. Wt: 153.54 g/mol
InChI Key: HKPHUICWPSKEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium Chloromethanesulfonate is a chemical compound with the molecular formula CH4ClNaO3S. It is a white crystalline powder that is soluble in water and organic solvents. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Chloromethanesulfonate can be synthesized through the reaction of chloromethanesulfonic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. Another method involves the condensation of phenols with this compound under microwave irradiation, which is a rapid and efficient process .

Industrial Production Methods: In industrial settings, this compound is produced by treating chloromethanesulfonic acid with sodium hydroxide at elevated temperatures. The reaction mixture is then cooled, and the product is crystallized out of the solution. This method ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Sodium Chloromethanesulfonate undergoes various chemical reactions, including substitution and condensation reactions. It can react with phenols to form sodium aryloxymethanesulfonates under microwave irradiation .

Common Reagents and Conditions:

    Substitution Reactions: this compound reacts with phenols in the presence of a base such as sodium hydroxide.

    Condensation Reactions: The compound can undergo condensation reactions with various organic molecules, forming new sulfonate derivatives.

Major Products: The major products formed from these reactions include sodium aryloxymethanesulfonates and other sulfonate derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Sodium Chloromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Medicine: this compound is employed in the synthesis of antiviral and anticancer drugs.

    Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.

Comparison with Similar Compounds

    Sodium Methanesulfonate: Similar in structure but lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    Sodium Ethanesulfonate: Contains an ethyl group instead of a chloromethyl group, resulting in different reactivity and applications.

    Sodium Phenoxymethanesulfonate: Formed by the reaction of Sodium Chloromethanesulfonate with phenols, used as intermediates in organic synthesis.

Uniqueness: this compound is unique due to its chloromethyl group, which imparts high reactivity towards nucleophiles. This makes it a valuable reagent in organic synthesis and various industrial applications .

Properties

IUPAC Name

sodium;chloromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3ClO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPHUICWPSKEMR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2ClNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10352-63-3
Record name sodium chloromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium Chloromethanesulfonate
Reactant of Route 2
Sodium Chloromethanesulfonate
Reactant of Route 3
Sodium Chloromethanesulfonate
Reactant of Route 4
Sodium Chloromethanesulfonate
Reactant of Route 5
Sodium Chloromethanesulfonate
Reactant of Route 6
Sodium Chloromethanesulfonate
Customer
Q & A

Q1: What is a common application of sodium chloromethanesulfonate in organic synthesis?

A1: this compound is commonly employed as a reagent in the synthesis of aryloxymethanesulfonates. [] This class of compounds can serve as useful intermediates in various organic reactions. One research paper details a method utilizing this compound to efficiently synthesize sodium aryloxymethanesulfonates using microwave irradiation. []

Q2: Besides its use in organic synthesis, does this compound have other applications?

A2: Yes, this compound is also utilized in the development of materials with specific properties. For instance, it has been used in the synthesis of zwitterionic antistatic modifiers for polymers like poly(ethylene terephthalate) (PET) and polyamide 6 (PA6). [] These modifiers enhance the antistatic properties of the polymers, reducing static buildup and improving their performance in various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.